2-[6-ethyl-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide

Catalog No.
S2737809
CAS No.
866814-08-6
M.F
C27H26N2O5S
M. Wt
490.57
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[6-ethyl-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-...

CAS Number

866814-08-6

Product Name

2-[6-ethyl-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide

IUPAC Name

2-[6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide

Molecular Formula

C27H26N2O5S

Molecular Weight

490.57

InChI

InChI=1S/C27H26N2O5S/c1-4-19-9-14-24-22(15-19)27(31)25(35(32,33)21-12-10-20(34-3)11-13-21)16-29(24)17-26(30)28-23-8-6-5-7-18(23)2/h5-16H,4,17H2,1-3H3,(H,28,30)

InChI Key

SUOWCOLLKSSQLY-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC(=O)NC4=CC=CC=C4C

solubility

not available

2-[6-ethyl-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide is a complex organic compound characterized by a quinoline core, which is a heterocyclic aromatic structure known for its diverse biological activities. This compound includes various functional groups, such as an acetamide and a sulfonyl moiety, which enhance its potential therapeutic applications. Its molecular formula is C26H23N2O5S, and it has a molecular weight of approximately 494.54 g/mol.

The chemical reactivity of 2-[6-ethyl-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide primarily involves nucleophilic substitution reactions due to the presence of the sulfonyl group. Additionally, the quinoline core can undergo electrophilic substitution reactions, allowing for further functionalization. The compound may also participate in hydrolysis under acidic or basic conditions, leading to the release of the acetamide moiety.

This compound exhibits notable biological activity due to its interaction with specific molecular targets. The quinoline core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to significant changes in cellular processes, making the compound a candidate for therapeutic applications in treating inflammatory diseases and other conditions. Preliminary studies suggest that it may possess anti-inflammatory and anticancer properties, although detailed mechanisms of action remain to be fully elucidated .

The synthesis of 2-[6-ethyl-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide typically involves multiple steps:

  • Formation of Quinoline Core: The initial step often includes the synthesis of the quinoline backbone through cyclization reactions involving appropriate precursors.
  • Sulfonation: The introduction of the sulfonyl group is achieved through sulfonation reactions using sulfonic acids or sulfonyl chlorides.
  • Acetamide Formation: The final step involves acylation reactions where the acetamide group is introduced onto the nitrogen atom of the quinoline structure.

These steps may require careful optimization of reaction conditions to achieve high yields and purity .

2-[6-ethyl-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery for inflammatory diseases and cancer treatment.
  • Research Tool: It can be utilized in biochemical assays to study enzyme interactions and cellular signaling pathways.
  • Chemical Probe: Its unique structure allows it to be used as a chemical probe in various biological studies .

Interaction studies involving this compound often focus on its binding affinity to specific enzymes or receptors. Preliminary research indicates that it may inhibit certain kinases involved in inflammatory pathways, suggesting potential use as an anti-inflammatory agent. Further studies are needed to characterize its pharmacodynamics and pharmacokinetics fully .

Several compounds exhibit structural similarities to 2-[6-ethyl-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N-(3-acetamidophenyl)-2-(4-(2-aminoethyl)thiazol-2-yl)acetamideC23H24N4O3S2Contains thiazole ring; different biological activity profile
2-(6-Iodo-4-oxoquinolin-1-yl)acetamideC17H16N2O2ILacks sulfonamide; simpler structure
(4-(2-Oxo-2-phenylethelsulfanyl)-phenyl)-carbamic acid methyl esterC16H15NO3SSimilar functional groups but different core structure

The uniqueness of 2-[6-ethyl-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide lies in its specific combination of substituents on the quinoline core, which may enhance its selectivity and potency against certain biological targets compared to these similar compounds .

XLogP3

4.7

Dates

Last modified: 08-16-2023

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